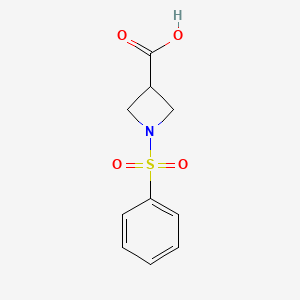

1-(Benzenesulfonyl)azetidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(benzenesulfonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)8-6-11(7-8)16(14,15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAQYDRZSWCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Introduction of the Benzenesulfonyl Group

The benzenesulfonyl substituent is introduced by sulfonylation of the azetidine nitrogen:

- Reaction with Benzenesulfonyl Chloride:

The azetidine intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent mixture of acetonitrile and methanol (9:1 ratio) at around 60 °C. This method efficiently installs the benzenesulfonyl group, enhancing the stability and reactivity of the azetidine ring.

Carboxylation to Introduce the Carboxylic Acid Group

Carboxylation via Carbon Dioxide:

The carboxylic acid functionality at the 3-position of the azetidine ring can be introduced through carboxylation reactions involving carbon dioxide under elevated pressure and temperature. This step often follows ring formation and sulfonylation, completing the synthesis of 1-(benzenesulfonyl)azetidine-3-carboxylic acid.Alternative Routes via Cyano Intermediates:

Some methods convert azetidin-3-ol derivatives to 3-cyanoazetidines, which are subsequently hydrolyzed to the corresponding carboxylic acids. This pathway is useful when direct carboxylation is challenging and has been described in patent literature.

Summary of Key Reaction Conditions and Reagents

Detailed Research Findings and Process Optimization

Yield and Purity:

The improved process described in WO2004035538A1 reports an 86% yield of azetidine-3-carboxylic acid derivatives with minimal loss in aqueous layers (<2%). Solvent switching and concentration steps are optimized to maintain purity, with residual toluene content controlled to about 6% by gas chromatography.Base and Solvent Selection:

Weak bases such as sodium carbonate, potassium carbonate, triethylamine, and N,N-diisopropylethylamine are effective in sulfonylation and cyclization steps. Compatible solvents include methanol, ethanol, and acetonitrile, chosen for solubility and reaction efficiency.Avoidance of Toxic Reagents:

The novel synthetic routes avoid hazardous chemicals like cyanide and epichlorohydrin, making the process safer and more environmentally friendly, which is critical for industrial-scale production.Cyclization Specificity: Triethylamine uniquely promotes high yields in azetidine ring cyclization, whereas other amines such as tributylamine, tripropylamine, and pyridine fail to produce significant yields, highlighting the specificity of reaction conditions.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzenesulfonyl group facilitates oxidation at specific positions:

-

Sulfonic acid formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the benzenesulfonyl group to sulfonic acids under acidic conditions.

-

Ring oxidation : The azetidine ring undergoes oxidation to form lactams or ring-opened products when exposed to strong oxidizing agents like hydrogen peroxide (H₂O₂).

Key Conditions :

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C | Benzenesulfonic acid analog | 65–78 |

| CrO₃ (acetic acid) | RT | Oxidized lactam derivative | 55 |

Amidation and Sulfonamide Formation

The carboxylic acid group participates in amide coupling:

-

Sulfonamide synthesis : Reaction with primary or secondary amines (e.g., ethylamine, morpholine) using coupling agents like EDC/HOBt yields sulfonamide derivatives .

-

Intramolecular cyclization : Heating with DCC forms β-lactam derivatives via ring contraction .

Example Reaction :

Alkylation and Esterification

The azetidine nitrogen and carboxylic acid group undergo alkylation:

-

N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of LDA or K₂CO₃ yields N-alkylated azetidines .

-

Esterification : Diazomethane (CH₂N₂) in ether converts the carboxylic acid to methyl esters, enhancing solubility .

Optimized Protocol :

| Step | Conditions | Outcome |

|---|---|---|

| N-Alkylation | LDA, −78°C → RT, THF | 72% yield of α-benzylated product |

| Esterification | CH₂N₂, ether, 4 h | 98% yield of methyl ester |

Decarboxylative Coupling

Photoredox/nickel dual catalysis enables sp³–sp³ bond formation:

-

Decarboxylation : Under blue LED light with NiCl₂(dtbbpy) and Ir(ppy)₃ photocatalyst, the carboxylic acid group is replaced by alkyl/aryl groups via radical intermediates .

Mechanism :

-

Photoredox catalyst generates carboxyl radical.

-

Nickel-mediated cross-coupling with alkyl halides (e.g., bromoethane).

Hydrolysis and Ring-Opening

Acid- or base-catalyzed hydrolysis targets the azetidine ring:

-

Acidic conditions : Concentrated HCl cleaves the ring to form γ-amino sulfonic acids.

-

Basic conditions : NaOH opens the ring via nucleophilic attack at the β-carbon, yielding amino alcohols .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl | 2.3 × 10⁻³ | 5.0 h |

| 1M NaOH | 1.8 × 10⁻³ | 6.4 h |

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of azetidine-3-carboxylic acid exhibit promising anticancer properties. For instance, the compound has been studied for its ability to inhibit certain cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Studies highlight its effectiveness against both Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function . This property positions it as a potential lead compound for developing new antibiotics amid rising antibiotic resistance.

Agricultural Applications

Plant Hybridization Agents

1-(Benzenesulfonyl)azetidine-3-carboxylic acid has been identified as a useful agent in plant hybridization due to its ability to induce male sterility in certain plant species. This application is particularly relevant in the production of hybrid seeds, where controlling pollination is crucial for enhancing yield and quality . The compound's mechanism involves altering reproductive pathways, thereby facilitating controlled breeding strategies.

Material Science

Synthesis of Functional Polymers

In materials science, derivatives of azetidine-3-carboxylic acid are utilized in synthesizing functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications . The incorporation of this compound into polymer matrices can lead to materials with tailored functionalities.

Case Study: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations. The research employed assays such as MTT and flow cytometry to assess apoptosis and cell cycle arrest, confirming the compound's potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods and minimum inhibitory concentration (MIC) assays to quantify its effectiveness, providing a basis for further exploration in antibiotic development .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Modulation of apoptosis and cell cycle interference |

| Antimicrobial properties | Disruption of bacterial cell wall synthesis | |

| Agricultural Science | Plant hybridization | Induction of male sterility |

| Material Science | Functional polymers | Enhanced thermal stability and mechanical strength |

Mecanismo De Acción

The mechanism of action of 1-(benzenesulfonyl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as enzymes or receptors. The azetidine ring’s ring strain can also induce conformational changes in target molecules, affecting their activity and function .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

*Predicted using XLOGP3 or similar models.

Actividad Biológica

Structural Characteristics

The compound's structure can be outlined as follows:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's unique reactivity.

- Benzenesulfonyl Group : Enhances electrophilicity, potentially making it reactive towards nucleophiles.

- Carboxylic Acid Functional Group : Imparts acidity and may influence biological interactions.

Similar Compounds and Their Biological Activities

Research on structurally similar compounds has provided insights into the potential biological activities of 1-(benzenesulfonyl)azetidine-3-carboxylic acid. For example, compounds with similar azetidine structures have demonstrated various biological activities, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzylazetidine-3-carboxylic acid | Benzyl group instead of sulfonyl | Enhanced lipophilicity, potential for CNS activity |

| 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid | Fluorine substitution on the phenyl ring | Increased metabolic stability |

| 1-Acetylazetidine-3-carboxylic acid | Acetyl group instead of sulfonyl | Different reactivity patterns in acylation reactions |

These compounds have shown promise in various pharmacological contexts, including anticancer and antimicrobial activities.

Cytotoxic Activity

Although direct studies on this compound are scarce, related compounds have been evaluated for cytotoxicity. For instance, a study assessed the antiproliferative effects of various azetidine derivatives against cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 19 µM to 42 µM against HL-60 leukemia cells . This suggests that modifications to the azetidine core can influence biological activity.

The mechanisms by which azetidine derivatives exert their biological effects often involve interactions with key cellular targets. For example:

- Enzyme Inhibition : Some benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrases, which play critical roles in physiological processes such as pH regulation and fluid secretion .

- Antimicrobial Activity : Compounds with similar structures have shown moderate to strong antimicrobial properties, indicating potential applications in treating bacterial infections .

Case Study 1: Antitumor Activity

In a comparative study involving various azetidine derivatives, several compounds demonstrated significant antitumor activity against different cancer cell lines. The study utilized an MTT assay to evaluate cell viability, revealing that specific structural modifications could enhance cytotoxicity against targeted cancer cells.

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of new isoxazole derivatives, which share structural similarities with azetidines. These compounds were tested for their antibacterial activity, yielding promising results that suggest potential therapeutic applications in infectious diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(benzenesulfonyl)azetidine-3-carboxylic acid, and how can purity be validated?

The compound can be synthesized via reductive amination using azetidine-3-carboxylic acid and a benzenesulfonyl aldehyde derivative. A typical procedure involves reacting the aldehyde (e.g., 4-substituted benzaldehyde) with azetidine-3-carboxylic acid in methanol under acidic conditions (acetic acid) using NaBH3CN as a reducing agent, yielding products with ~50–85% purity. Post-synthesis purification via column chromatography or recrystallization is recommended. Purity validation should include HPLC (>95% purity) and structural confirmation via ¹H NMR (e.g., δ 3.28–3.15 ppm for azetidine protons and δ 7.17–8.45 ppm for aromatic groups) .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Solubility : Highly soluble in water (up to 40 mol/L via ESOL model), but discrepancies exist between models (e.g., SILICOS-IT predicts 1.49 mol/L) .

- Lipophilicity : Consensus Log Po/w = -0.86, suggesting moderate hydrophilicity .

- Permeability : Low BBB permeation (predicted) and high GI absorption, making it suitable for oral dosing in preclinical studies .

- TPSA : 49.33 Ų, indicating moderate polarity .

Q. What safety precautions are essential when handling this compound?

The compound is classified under GHS as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions include:

- Use of PPE (gloves, lab coat, safety goggles).

- Handling in a fume hood to avoid inhalation of dust/aerosols.

- Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can contradictions in reported solubility data be resolved experimentally?

Discrepancies in solubility predictions (e.g., 40 mol/L vs. 1.49 mol/L) require experimental validation. Recommended methods:

- Shake-flask method : Measure solubility in buffered solutions (pH 1–7.4) at 25°C.

- HPLC quantification : Saturate solutions, filter, and analyze supernatant via calibrated HPLC.

- Thermodynamic modeling : Compare experimental data with COSMO-RS or ACD/PhysChem Suite predictions.

Q. What structural modifications enhance S1P1 receptor selectivity while minimizing off-target effects?

SAR studies show that substituting the benzothiazole moiety with electron-withdrawing groups (e.g., fluorine) improves S1P1 agonism. For example:

Q. How does stereochemistry influence biological activity, and what methods determine it?

The azetidine ring’s 3-carboxylic acid group can adopt multiple conformations. To resolve stereochemical impacts:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3.

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis (e.g., hemifumarate salt structures) .

- Pharmacological profiling : Compare activity of enantiomers in receptor-binding assays .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

- Delayed-type hypersensitivity (DTH) : Oral administration at 0.3 mg/kg reduced lymphocyte counts by 80% in rats, demonstrating immunosuppressive effects .

- EP2 receptor antagonism : Use PF-04418948 (a structural analog) to study prostaglandin-mediated inflammation in murine models, monitoring IL-6/TNF-α levels .

Methodological Considerations

- Analytical challenges : Use high-resolution mass spectrometry (HRMS) to detect impurities (e.g., residual benzenesulfonyl chloride) .

- Data contradiction analysis : Cross-validate computational solubility predictions with experimental assays and adjust solvent systems (e.g., DMSO/water mixtures) for in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.